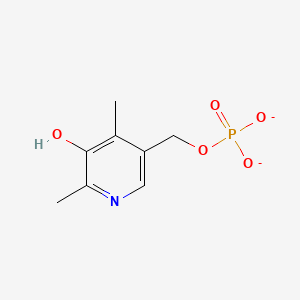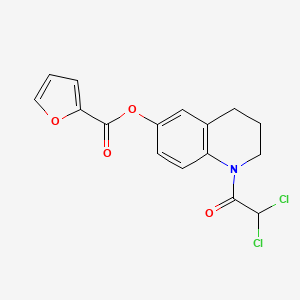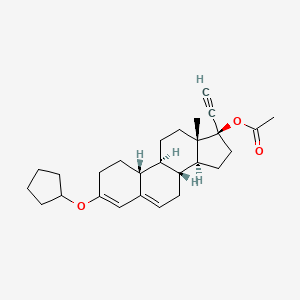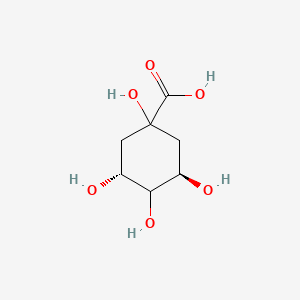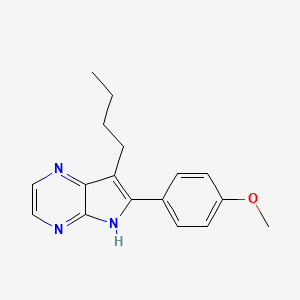
Aloisine RP106
Overview
Description
Aloisine A, also known as RP107, is a potent cyclin-dependent kinase (CDK) inhibitor. It is a cell-permeable pyrrolo-pyrazine compound that exerts anti-proliferative effects. Aloisine A is known for its ability to inhibit various CDKs, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values of 0.15 μM, 0.12 μM, 0.4 μM, and 0.16 μM, respectively .
Mechanism of Action
Target of Action
Aloisine RP-106, also known as compound 38, is a potent inhibitor of Cdk1/cyclin B , Cdk5/p25 , and GSK3 . These targets play crucial roles in cell cycle regulation and signal transduction pathways.
Mode of Action
Aloisine RP-106 acts as a selective, potent, ATP-competitive inhibitor of its primary targets . It binds to these kinases and inhibits their activity, thereby affecting the cell cycle and signal transduction pathways. The IC50 values for Cdk1/cyclin B, Cdk5/p25, and GSK3 are 0.70µM, 1.5µM, and 0.92 µM, respectively .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes to exert its effects.
Biochemical Analysis
Biochemical Properties
Aloisine RP106 interacts with several key enzymes and proteins. It acts as an ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3 . The IC50 values against Cdkl1, Cdkl5, GSK-3 are 700 nM, 1.5 µM, and 920 µM, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. Its anti-proliferative effects are notable, and it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent, selective, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and GSK-3 .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interactions with key enzymes such as CDK1/cyclin B, CDK5/p25, and GSK-3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloisine A involves the formation of a pyrrolo-pyrazine core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolo-Pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo-pyrazine core.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of Aloisine A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Aloisine A undergoes several types of chemical reactions, including:
Oxidation: Aloisine A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Aloisine A.
Substitution: Aloisine A can undergo substitution reactions where specific substituents are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Aloisine A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study CDK inhibition and its effects on cell cycle regulation.
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated CDK activity, such as cancer.
Industry: Utilized in the development of novel CDK inhibitors and related compounds for pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK inhibitor with a similar mechanism of action but different selectivity profile.
Flavopiridol: A broad-spectrum CDK inhibitor with distinct pharmacokinetic properties.
Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Uniqueness of Aloisine A
Aloisine A is unique due to its high selectivity for specific CDKs and its ability to inhibit glycogen synthase kinase-3 (GSK-3) with IC50 values of 0.5 μM for GSK-3α and 1.5 μM for GSK-3β. This dual inhibition of CDKs and GSK-3 makes Aloisine A a valuable tool for studying the interplay between these kinases in various cellular processes .
Properties
IUPAC Name |
7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-4-5-14-15(12-6-8-13(21-2)9-7-12)20-17-16(14)18-10-11-19-17/h6-11H,3-5H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMANZPBOBRWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394566 | |
| Record name | Aloisine, RP106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496864-15-4 | |
| Record name | Aloisine, RP106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


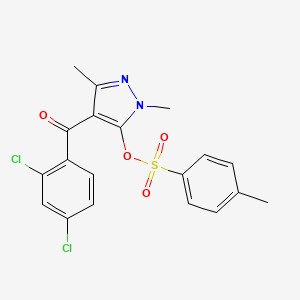
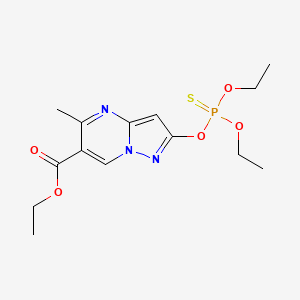

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
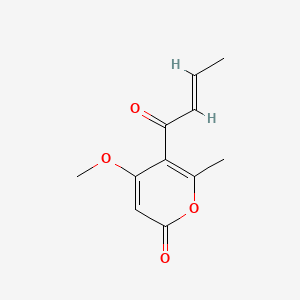
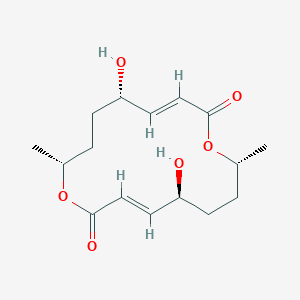

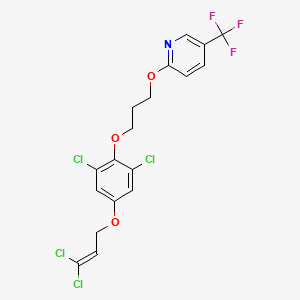
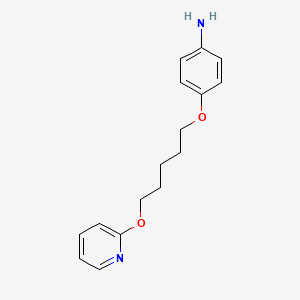
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
